molecular formula C11H16ClNO B1201906 Clorprenaline CAS No. 3811-25-4

Clorprenaline

Cat. No.: B1201906
CAS No.: 3811-25-4
M. Wt: 213.70 g/mol
InChI Key: SSMSBSWKLKKXGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clorprenaline, also known as a β2-adrenergic receptor agonist, primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to bronchodilation, making this compound an effective treatment for conditions like bronchial asthma and bronchitis .

Mode of Action

As a β2-adrenergic receptor agonist, this compound binds to these receptors, mimicking the action of epinephrine and norepinephrine, natural compounds in the body. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .

Biochemical Pathways

The activation of β2-adrenergic receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP) within the cells. The increased cAMP levels then activate protein kinase A, which inhibits the contraction of smooth muscle cells, leading to bronchodilation . This pathway plays a crucial role in the therapeutic effects of this compound in treating respiratory diseases.

Pharmacokinetics

Therefore, understanding the stability of this compound under various conditions is crucial for its effective use .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of the bronchial smooth muscle. This results in bronchodilation, which improves airflow and reduces symptoms in conditions like bronchial asthma and bronchitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is known to be incompatible with strong oxidizing agents and strong bases, which can affect its stability . Therefore, understanding the stability of this compound under various environmental conditions is essential for its effective use .

Biochemical Analysis

Biochemical Properties

Clorprenaline plays a significant role in biochemical reactions by interacting with β2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release from mast cells . This compound also interacts with various enzymes and proteins involved in intracellular signaling pathways, contributing to its therapeutic effects.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In bronchial smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which activates protein kinase A (PKA) and leads to the phosphorylation of target proteins . This process reduces intracellular calcium levels, resulting in muscle relaxation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β2-adrenergic receptors . These effects contribute to its bronchodilatory and anti-inflammatory properties.

Molecular Mechanism

At the molecular level, this compound binds to β2-adrenergic receptors on the cell surface, triggering a conformational change that activates the associated G protein . This activation stimulates adenylate cyclase, increasing cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, leading to muscle relaxation and inhibition of inflammatory mediator release . This compound’s molecular mechanism also involves the modulation of gene expression through cAMP-responsive elements in the promoter regions of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its bronchodilatory effects over extended periods, but its efficacy may decrease due to receptor desensitization . Long-term exposure to this compound can also lead to changes in gene expression and cellular metabolism, which may impact its therapeutic effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At therapeutic doses, this compound effectively promotes muscle growth and reduces fat accumulation . At higher doses, it may cause adverse effects such as tachycardia, hypertension, and muscle tremors . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to adrenergic signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, which regulate cAMP levels . This compound’s effects on metabolic flux and metabolite levels are mediated through its action on β2-adrenergic receptors, influencing energy metabolism and muscle growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as muscle and adipose tissue . This property contributes to its effectiveness as a bronchodilator and muscle growth promoter.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors on the cell membrane . Upon binding to β2-adrenergic receptors, this compound triggers intracellular signaling cascades that affect various cellular compartments . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clorprenaline can be synthesized through a series of chemical reactions involving the chlorination of benzyl alcohol followed by amination and subsequent purification steps. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The process includes stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Clorprenaline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic hydrolysis, thermal conditions, and exposure to sunlight . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Clorprenaline is similar to other β2-adrenergic receptor agonists such as:

What sets this compound apart is its dual application as both a bronchodilator and a potential feed additive for promoting lean meat production .

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMSBSWKLKKXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride)
Record name Clorprenaline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048316
Record name Clorprenaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3811-25-4
Record name Clorprenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorprenaline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clorprenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clorprenaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175
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Record name CLORPRENALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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